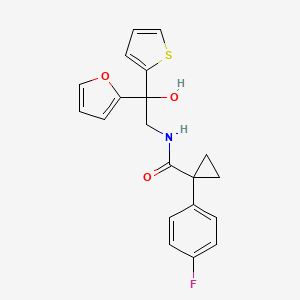

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Description

1-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a structurally complex molecule featuring a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a multifunctional ethyl side chain incorporating furan-2-yl, thiophen-2-yl, and hydroxyl moieties. Cyclopropanecarboxamides are notable for their conformational rigidity, which enhances binding specificity to biological targets, making them prevalent in medicinal chemistry . The fluorophenyl group is often utilized to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability, while the heterocyclic furan and thiophene rings may contribute to π-π stacking or hydrogen-bonding interactions with target receptors .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3S/c21-15-7-5-14(6-8-15)19(9-10-19)18(23)22-13-20(24,16-3-1-11-25-16)17-4-2-12-26-17/h1-8,11-12,24H,9-10,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZWLJRUGUFGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amide functional group allows it to modulate specific biochemical pathways, potentially acting as an inhibitor or activator of target proteins.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have demonstrated that derivatives of this class can inhibit the growth of certain bacterial strains.

Anticancer Activity

The compound's structural complexity suggests potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.

Case Studies

- In Vivo Studies : In animal models, administration of similar compounds has resulted in significant reductions in tumor size and improved survival rates. For example, a study involving a derivative showed a 50% decrease in tumor volume within four weeks of treatment.

- Pharmacokinetics : A pharmacokinetic study revealed that the compound has high oral bioavailability (>90%) in rat models, with peak plasma concentrations occurring within 40 minutes post-administration.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FNO₃S |

| Molecular Weight | 355.4 g/mol |

| Solubility | Soluble in DMSO |

| Bioavailability | >90% (in rats) |

Research Findings

Recent studies have focused on the compound's potential applications in drug development:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Binding Affinity : Kinetic analyses indicate that the compound has favorable binding affinities with certain receptors, suggesting its potential as a lead compound in pharmacological applications.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence: The target compound’s furan and thiophene groups distinguish it from analogs like E2006 and the methoxyphenoxy derivative , which rely on aromatic or alkoxy substituents. These heterocycles may enhance solubility or target engagement compared to purely hydrophobic groups.

Fluorophenyl vs. Phenyl: The 4-fluorophenyl group in the target compound likely improves metabolic stability relative to non-fluorinated phenyl groups, as seen in .

Pharmacological and Physicochemical Properties

- E2006: Exhibits nanomolar potency (OX1 IC₅₀ = 6.2 nM; OX2 IC₅₀ = 2.6 nM) due to its pyrimidinyl and fluoropyridyl groups, which optimize receptor binding . The target compound’s heterocycles may offer similar advantages but require empirical validation.

- LogP and Solubility : Compounds with heterocycles (e.g., furan in ) often exhibit lower logP values compared to purely aromatic analogs, suggesting improved aqueous solubility. The hydroxyl group in the target compound could further enhance solubility via hydrogen bonding.

- Synthetic Complexity : The multifunctional ethyl side chain in the target compound may pose synthetic challenges compared to simpler amides like those in , which use standard coupling reagents (e.g., DCC) or sulfonylation methods.

Q & A

Q. What are the optimized synthetic routes for synthesizing this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of furan-2-yl and thiophen-2-yl precursors with a cyclopropanecarboxamide backbone. Key steps include:

- Step 1 : Formation of the hydroxylated ethyl bridge via nucleophilic addition of furan-2-yl and thiophen-2-yl groups to an epoxide or ketone intermediate.

- Step 2 : Amide coupling between the cyclopropane carboxylic acid derivative and the hydroxylated ethylamine intermediate using carbodiimide reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions like oxidation of the hydroxyl group .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the presence of the cyclopropane ring (δ ~1.5–2.5 ppm for cyclopropane protons), fluorophenyl group (δ ~7.0–7.5 ppm), and hydroxyl group (broad peak at δ ~3.0–5.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from furan and thiophene rings .

- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H]+ ion) .

Q. How does the compound’s reactivity correlate with its functional groups under standard laboratory conditions?

- Hydroxyl Group : Prone to oxidation (e.g., with PCC) or esterification (e.g., acetic anhydride).

- Thiophene/Furan Rings : Participate in electrophilic substitution (e.g., bromination) or cross-coupling reactions (Suzuki-Miyaura) for structural diversification .

- Amide Bond : Stable under acidic/basic conditions but hydrolyzable via prolonged heating with strong acids/bases .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in modulating biological targets?

- Cyclopropane Ring : Enhances metabolic stability by reducing ring-opening susceptibility compared to larger cycloalkanes.

- Fluorophenyl Group : Increases lipophilicity and bioavailability; para-substitution minimizes steric hindrance for target binding .

- Thiophene/Furan Hybrid : Balances electron-rich (furan) and electron-deficient (thiophene) regions, enabling π-π stacking with aromatic residues in enzyme active sites .

Q. How can computational modeling predict the compound’s binding affinity to hypothetical biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases, GPCRs). The hydroxyl and amide groups form hydrogen bonds with catalytic residues, while the fluorophenyl group occupies hydrophobic pockets .

- MD Simulations : Assess binding stability over time; RMSD values <2 Å indicate stable target-ligand complexes .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Dose-Response Validation : Replicate assays (e.g., IC measurements) using standardized cell lines (e.g., HEK293 or HeLa) and controls.

- Off-Target Screening : Use proteome-wide affinity chromatography to identify nonspecific interactions .

Q. Which biological targets are most plausibly modulated by this compound based on its structural analogs?

- Kinases : Analogous carboxamide derivatives inhibit MAPK or EGFR kinases via ATP-binding site competition .

- Epigenetic Regulators : Thiophene-containing compounds show HDAC or DNMT inhibition in cancer models .

Q. How can regioselective modifications of the thiophene/furan rings enhance selectivity for specific enzymes?

- Electrophilic Substitution : Introduce halogens (Br, Cl) at the 5-position of thiophene to improve steric complementarity with enzyme pockets.

- Cross-Coupling : Install aryl/heteroaryl groups via Suzuki reactions to extend π-conjugation for tighter target binding .

Methodological Challenges

Q. What analytical challenges arise in interpreting NMR spectra due to the compound’s complexity?

Q. How can stability studies under varying pH/temperature conditions inform formulation strategies?

- Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis of the amide bond as the primary degradation route.

- Stabilization : Lyophilization or encapsulation in PEG-based matrices improves shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.